5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride is a chemical compound with the molecular formula and a CAS number of 886508-53-8. This compound belongs to the class of benzimidazoles, which are heterocyclic compounds characterized by a fused benzene and imidazole ring structure. The presence of an amino group and methyl groups on the benzimidazole core contributes to its unique chemical properties and potential biological activities.
The compound is commercially available from various suppliers, including Matrix Scientific and Santa Cruz Biotechnology, indicating its relevance in scientific research and applications. It is classified under the category of pharmaceuticals and research chemicals, often utilized in proteomics and medicinal chemistry studies .
The synthesis of 5-(aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride typically involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor reaction progress and confirm product identity.
The molecular structure of 5-(aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride features:
Key structural data includes:
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride can undergo several chemical reactions:
Reactions involving this compound are typically conducted in organic solvents under controlled conditions to minimize side reactions. Characterization of products can be performed using techniques such as mass spectrometry (MS) and infrared (IR) spectroscopy.
While specific mechanisms for this compound's action are not extensively documented, compounds within the benzimidazole class often exhibit biological activity through:
Research indicates that similar compounds have shown potential in treating conditions such as cancer and infections due to their ability to interfere with cellular processes .
5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride has several scientific applications:
Benzimidazole, a bicyclic heterocycle comprising fused benzene and imidazole rings, constitutes a privileged scaffold in medicinal chemistry. Approximately 80% of pharmaceuticals incorporate heterocyclic systems, with benzimidazole derivatives exhibiting exceptional versatility due to their structural similarity to naturally occurring purines like adenine and guanine [2] [5]. This resemblance facilitates targeted interactions with biological macromolecules, particularly enzymes and nucleic acids. The core’s hydrogen bond donor/acceptor capabilities (N1-H and N3-H) and aromatic π-system enable diverse binding modes, while substituents at key positions (N1, C2, N3, C5/C6) fine-tune pharmacological properties [5] [8].
Table 1: Structural Features and Pharmacological Contributions of Benzimidazole Derivatives
Substitution Pattern | Representative Derivatives | Pharmacological Contribution |
---|---|---|
N1-Alkylation | Omeprazole (antiulcer) | Enhanced metabolic stability and target specificity [8] |
C2-Electron-withdrawing | Albendazole (anthelmintic) | Improved enzyme inhibition (e.g., tubulin binding) [5] |
C5/C6-Amino groups | 5-Aminobenzimidazolone (precursor) | DNA intercalation and anticancer activity [10] |
Hybrid scaffolds | Benzimidazole-pyrazole (anticancer) | Multi-target modulation [5] |
For 5-(aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, strategic substitutions amplify its drug-like properties:
These modifications optimize the compound for applications in oncology, antimicrobial therapy, and enzyme inhibition, leveraging the benzimidazole core’s intrinsic bioactivity [5] [8].
Benzimidazole therapeutics evolved from serendipitous discoveries to rational design:
Table 2: Milestones in Benzimidazole Drug Development
Era | Drug/Compound Class | Therapeutic Application | Impact |
---|---|---|---|
1960s | Thiabendazole | Anthelmintic | First clinical benzimidazole [5] |
1980s | Omeprazole | Antiulcerative | Pioneered proton pump inhibitors [8] |
1990s | Benzimidazole carbamates | Broad-spectrum antiparasitics | Improved efficacy against nematodes [5] |
2000s | Telmisartan | Antihypertensive | Dual AT1 receptor blockade/PPARγ modulation [8] |
2010s–Present | Metal-benzimidazole complexes | Anticancer agents | DNA binding/ROS generation [5] |
This evolution underscores the scaffold’s adaptability, paving the way for advanced derivatives like 5-(aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, which exploits C5 functionalization for enhanced bioactivity [1] [7].
Systematic naming of benzimidazole derivatives follows IUPAC rules, integrating substituent positions, types, and ring saturation states:
Table 3: Classification of Key Benzimidazol-2-one Derivatives by Substituent Effects
Substituent Position | Representative Compound | Physicochemical Influence | Biological Consequence |
---|---|---|---|
C5-amino (e.g., 5-ABZ) | 5-Amino-1,3-dihydro-2H-benzimidazol-2-one (95-23-8) | Increased polarity (logP = -0.33) [10] | DNA binding/antioxidant activity [10] |
C5-aminomethyl | 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | Basic center (pKa ~9–10), water-soluble salts | Enhanced ionic target interactions [1] [4] |
N1/N3-alkyl | 1,3-Dimethyl derivatives | Elevated logP (improved membrane penetration) | CNS activity potential [5] [6] |
Classification hinges on:
This systematic approach enables precise identification and prediction of properties for derivatives like the title compound, crucial for structure-activity relationship (SAR) studies [1] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1